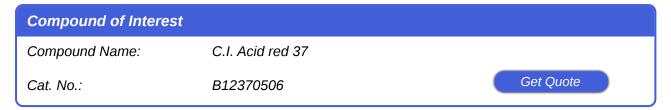




Spectroscopic Profile of C.I. Acid Red 37: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Red 37, also known by designations such as Acid Red BG, Acid Fast Red B, and its CAS number 6360-07-2, is a single azo dye.[1] Its primary applications are in the dyeing of textiles like wool, silk, and polyamide fibers, as well as in the coloration of leather.[1][2] This technical guide provides a summary of the available spectroscopic information for **C.I. Acid Red 37**, with a focus on UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific experimental data in public databases, this guide also furnishes detailed, generalized protocols for the spectroscopic analysis of such dyes.

Chemical and Physical Properties

A summary of the key identification and physical properties of **C.I. Acid Red 37** is presented in Table 1. The aqueous solution of this dye is described as "cherry red."[1][2]

Table 1: Chemical and Physical Properties of C.I. Acid Red 37



Property	Value	Reference
C.I. Name	Acid Red 37	
CAS Registry Number	6360-07-2	
Molecular Formula	C18H14N4Na2O8S2	-
Molecular Weight	524.44 g/mol	_
Molecular Structure	Single azo class	_
Appearance	Purple powder	_
Solubility	Soluble in water	_

Spectroscopic Data UV-Visible Spectroscopy

Specific, experimentally determined UV-Vis absorption spectra for **C.I. Acid Red 37** are not readily available in the public domain. One source notes an absorbance peak at 202 nm; however, this is in the deep UV region and does not account for the dye's red color. The characteristic "cherry red" color of its aqueous solution indicates strong absorption in the green region of the visible spectrum, likely between 490 and 530 nm. For comparison, other red azo dyes exhibit maximum absorbance (λ max) in this range; for instance, Red-5B has a λ max of 512 nm.

Table 2: UV-Visible Spectroscopic Data for C.I. Acid Red 37

Parameter	Value	Note
λmax (Visible)	Estimated: 490 - 530 nm	Based on its cherry-red color. Specific data is not available.
λmax (UV)	202 nm	Reported, but not responsible for the visible color.
Molar Absorptivity (ε)	Data not available	
Solvent	Water	_



Nuclear Magnetic Resonance (NMR) Spectroscopy

Published ¹H NMR and ¹³C NMR spectroscopic data for **C.I. Acid Red 37** have not been identified in available scientific literature. One chemical supplier explicitly states "Analytical NMR Data not found" for this compound.

Experimental Protocols

In the absence of specific published methods for **C.I. Acid Red 37**, the following sections provide detailed, generalized experimental protocols for obtaining UV-Vis and NMR spectra of organic dyes.

UV-Visible Spectroscopy Protocol

This protocol outlines the steps for determining the UV-Visible absorption spectrum of a water-soluble dye like **C.I. Acid Red 37**.

- Materials and Equipment:
 - UV-Vis Spectrophotometer (double beam)
 - Matched quartz or glass cuvettes (1 cm path length)
 - Volumetric flasks and pipettes
 - Analytical balance
 - C.I. Acid Red 37 powder
 - Distilled or deionized water (as solvent)
- Sample Preparation:
 - Prepare a stock solution of C.I. Acid Red 37 in distilled water (e.g., 100 mg/L).
 - From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
- Instrumental Analysis:



- Turn on the spectrophotometer and allow it to warm up.
- Set the wavelength range for the scan (e.g., 200-800 nm).
- Fill a cuvette with the solvent (distilled water) to serve as a blank.
- Place the blank cuvette in the reference and sample holders and run a baseline correction.
- Replace the blank in the sample holder with a cuvette containing the diluted dye solution.
- Run the spectral scan and record the absorbance values versus wavelength.
- Identify the wavelength of maximum absorbance (λmax).

¹H and ¹³C NMR Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of an organic dye. The choice of deuterated solvent is critical and depends on the solubility of the dye. For water-soluble dyes like Acid Red 37, Deuterium Oxide (D₂O) or DMSO-d₆ are common choices.

- Materials and Equipment:
 - NMR Spectrometer (e.g., 400 MHz or higher)
 - 5 mm NMR tubes
 - Deuterated solvent (e.g., D₂O, DMSO-d₆)
 - Internal standard (e.g., DSS for D₂O, TMS for DMSO-d₆)
 - Pipettes and vials
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the dye for ¹H NMR, or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

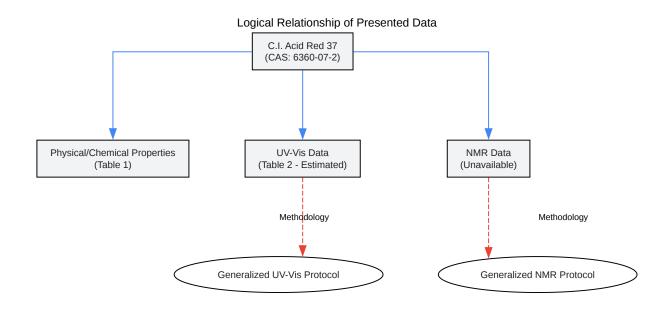


- o Add a small amount of the internal standard.
- Filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Instrumental Analysis:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
 - For ¹H NMR: Acquire the spectrum using a standard pulse sequence.
 - For ¹³C NMR: Acquire the spectrum using a standard pulse sequence with proton decoupling.
 - Process the acquired data (Fourier transform, phase correction, and baseline correction).
 - Calibrate the chemical shift scale using the internal standard signal.
 - Integrate the signals in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the logical flow of information in this guide and a general workflow for the spectroscopic analysis of a dye.



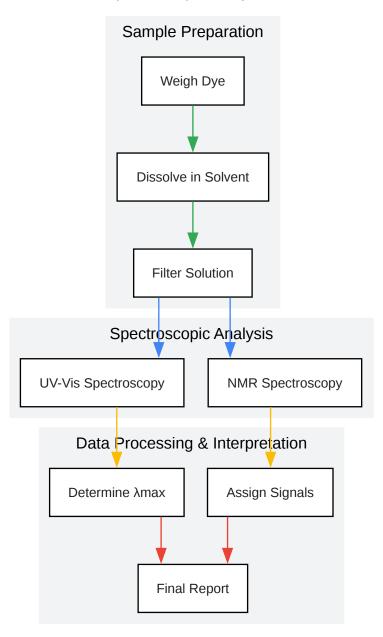


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Caption: Logical relationship of the data presented for C.I. Acid Red 37.



General Spectroscopic Analysis Workflow



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- 2. C.I. Acid Red 37 [chembk.com]
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